
4-(3-carbamoyl-1H-pyrazol-1-yl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Carbamoyl-1H-pyrazol-1-yl)butanoic acid is an organic compound with the molecular formula C8H11N3O3 It is a derivative of pyrazole, a five-membered aromatic heterocycle containing three carbon atoms and two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-carbamoyl-1H-pyrazol-1-yl)butanoic acid typically involves the reaction of 3-carbamoyl-1H-pyrazole with butanoic acid derivatives under specific conditions. One common method includes the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond between the pyrazole and butanoic acid moieties.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(3-Carbamoyl-1H-pyrazol-1-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbamoyl group to an amine or other reduced forms.
Substitution: The pyrazole ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nitrating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.
Scientific Research Applications
4-(3-Carbamoyl-1H-pyrazol-1-yl)butanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It may be used in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 4-(3-carbamoyl-1H-pyrazol-1-yl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamoyl group can form hydrogen bonds with active sites, while the pyrazole ring may engage in π-π interactions or other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(4-Carbamoyl-1H-pyrazol-1-yl)butanoic acid: Similar structure but with different positional isomerism.
4-(5-Methyl-3-nitro-1H-pyrazol-1-yl)butanoate: Contains a methyl and nitro group on the pyrazole ring, altering its chemical properties.
Uniqueness
4-(3-Carbamoyl-1H-pyrazol-1-yl)butanoic acid is unique due to its specific substitution pattern and functional groups, which confer distinct reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Biological Activity
4-(3-Carbamoyl-1H-pyrazol-1-yl)butanoic acid (CAS No. 1340382-07-1) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has a molecular formula of C₈H₁₁N₃O₃ and a molecular weight of 185.19 g/mol. Its structure consists of a butanoic acid moiety linked to a pyrazole ring substituted with a carbamoyl group, which contributes to its distinct chemical reactivity and biological properties.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The carbamoyl group can form hydrogen bonds with active sites on enzymes, while the pyrazole ring may engage in π-π interactions or other non-covalent interactions, modulating enzyme activity.
- Receptor Binding : Studies suggest that this compound may bind to interleukin receptors, potentially inhibiting inflammatory pathways and offering therapeutic effects against inflammatory diseases and certain cancers.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Anti-inflammatory Effects : It shows promise in inhibiting pathways associated with inflammation, particularly through its interaction with interleukin receptor-associated kinase 4.
- Anticancer Properties : Compounds with similar structures have been investigated for their potential anticancer effects, suggesting that this compound could also be a candidate for cancer therapy .
Comparative Analysis with Similar Compounds
To better understand the potential of this compound, it is helpful to compare it with structurally similar compounds:
Compound Name | Structure Characteristics | Biological Activity |
---|---|---|
3-(4-Carbamoyl-1H-pyrazol-1-yl)butanoic acid | Similar pyrazole ring; different substitution | Potential anti-inflammatory effects |
4-(3-Nitro-1H-pyrazol-1-yl)butanoic acid | Nitro group instead of carbamoyl | Antimicrobial properties |
N-(3-Carbamoyl-1H-pyrazol-4-yl)-1,3-oxazole | Pyrazole attached to an oxazole ring | Inhibitor of interleukin pathways |
The unique combination of functional groups in this compound confers distinct biological activities compared to these similar compounds.
Case Studies and Research Findings
Several studies have focused on the biological activity of this compound:
- Inflammation Studies : Research has demonstrated that compounds similar to this compound effectively inhibit cyclooxygenase enzymes (COX), which are critical in inflammation pathways. Preliminary findings indicate that this compound may selectively inhibit COX-2 over COX-1, potentially reducing gastrointestinal side effects commonly associated with traditional NSAIDs .
- Cancer Therapeutics : A study investigating the anticancer properties of pyrazole derivatives highlighted the potential of compounds like this compound in targeting cancer cell lines, showing significant inhibition of cell proliferation.
Q & A
Basic Research Questions
Q. What synthetic routes are optimal for preparing 4-(3-carbamoyl-1H-pyrazol-1-yl)butanoic acid, and how do reaction parameters influence yield?
- Methodology : Multi-step synthesis typically involves (1) pyrazole ring formation via cyclocondensation of hydrazines with diketones, (2) introduction of the carbamoyl group via nucleophilic substitution or urea coupling, and (3) butanoic acid chain elongation using alkylation or coupling reactions. Key parameters include:
- Catalysts : Palladium or copper catalysts for cross-coupling reactions to attach the carbamoyl group .
- Solvent polarity : Polar aprotic solvents (e.g., DMF, DMSO) enhance intermediate stability during nucleophilic substitutions .
- Purification : Flash chromatography or recrystallization to isolate the final product, with yields highly dependent on reaction temperature and stoichiometric ratios .
Q. Which spectroscopic and chromatographic techniques are critical for confirming structural integrity and purity?
- NMR : Key signals include the pyrazole C-H protons (δ 7.5–8.5 ppm), carbamoyl NH₂ (δ 5.5–6.5 ppm), and butanoic acid COOH (δ 12–13 ppm) .
- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water mobile phase) confirms purity >95%, with retention time reproducibility critical for batch consistency .
- Mass spectrometry : High-resolution ESI-MS identifies the molecular ion peak ([M+H]⁺) and fragmentation patterns to validate the structure .
Q. How does the carbamoyl group affect solubility and reactivity in different solvents?
- Solubility : The carbamoyl group enhances aqueous solubility at neutral pH due to hydrogen bonding, while the butanoic acid moiety improves organic solvent compatibility (e.g., DMSO, ethanol) .
- Reactivity : The carbamoyl group participates in hydrogen bonding with biological targets and can undergo hydrolysis under acidic/basic conditions, requiring pH-controlled reaction environments .
Advanced Research Questions
Q. What computational strategies predict binding interactions with target proteins, and how are docking results validated?
- Molecular docking : Software like AutoDock Vina models interactions with enzymes (e.g., kinases, proteases) by analyzing binding energy (ΔG) and binding poses. The carbamoyl group often forms hydrogen bonds with catalytic residues .
- Validation : Surface plasmon resonance (SPR) measures real-time binding affinity (KD), while isothermal titration calorimetry (ITC) quantifies thermodynamic parameters (ΔH, ΔS) .
Q. How should discrepancies in biological activity data across assays be resolved?
- Contradiction analysis : (1) Validate assay conditions (e.g., pH, cofactors), (2) use orthogonal methods (e.g., enzymatic vs. cell-based assays), and (3) assess compound stability via LC-MS to rule out degradation .
- Example : Inconsistent IC₅₀ values in kinase inhibition assays may arise from varying ATP concentrations or enzyme isoforms .
Q. What crystallographic methods determine the solid-state structure, and which refinement tools are recommended?
- X-ray diffraction : Single-crystal analysis confirms bond lengths/angles and hydrogen-bonding networks.
- Refinement : SHELXL refines structures against high-resolution data (<1.0 Å), with TWIN commands for handling twinned crystals .
Q. What structure-activity relationship (SAR) trends guide analog design for enhanced potency?
- Substituent effects : Electron-withdrawing groups (e.g., carbamoyl) on the pyrazole ring increase target affinity but may reduce solubility.
- Butanoic acid chain : Methylation at the β-position enhances metabolic stability, as seen in related pyrazole derivatives .
- Data-driven design : QSAR models correlate logP, polar surface area, and steric parameters with activity .
Properties
IUPAC Name |
4-(3-carbamoylpyrazol-1-yl)butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O3/c9-8(14)6-3-5-11(10-6)4-1-2-7(12)13/h3,5H,1-2,4H2,(H2,9,14)(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSBUYWGOZNEXEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1C(=O)N)CCCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.